molecular formula C21H25N3OS B2576735 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-70-7

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2576735
CAS No.: 391862-70-7
M. Wt: 367.51
InChI Key: CEASZOTWIVUAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features an adamantane group, a thiadiazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane group is often introduced through a Friedel-Crafts alkylation reaction.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the thiadiazole ring through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a role in the regulation of cortisol levels . The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of an adamantane group and a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Biological Activity

The compound 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the adamantane and thiadiazole families. These classes of compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This structure incorporates an adamantane moiety, which contributes to its rigidity and ability to interact with biological targets. The presence of the thiadiazole ring is significant for its biological activity.

The biological activity of this compound is primarily attributed to:

  • Interaction with Enzymes : The adamantane structure allows for effective binding to enzyme active sites, potentially inhibiting their function.
  • Antimicrobial Activity : Thiadiazole derivatives have shown notable antimicrobial properties by disrupting bacterial cell wall synthesis and function.
  • Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and mitochondrial dysfunction.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various bacteria have been reported in studies involving similar compounds, suggesting that modifications in the thiadiazole structure can enhance activity against specific strains.
CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole32S. aureus
5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine16P. aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : Compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell growth.
Cell LineIC50 (µg/mL)Compound Used
MCF-7 (breast)0.28Thiadiazole Derivative A
A549 (lung)0.52Thiadiazole Derivative B
HePG2 (liver)TBDThis compound

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in treating infections and tumors:

  • Antiviral Activity : A study indicated that similar adamantane derivatives exhibit antiviral properties against influenza and HIV viruses through inhibition of viral entry into host cells.
  • Anticancer Properties : Research has demonstrated that certain thiadiazole compounds induce apoptosis in cancer cell lines via mitochondrial pathways and DNA damage.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASZOTWIVUAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.